1,2,5-Trimethylpiperidin-4-amine;dihydrochloride

Description

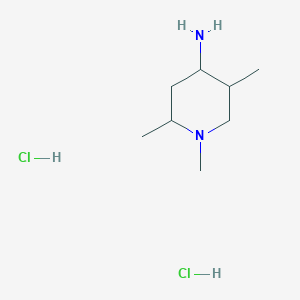

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,5-trimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-6-5-10(3)7(2)4-8(6)9;;/h6-8H,4-5,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNSBFKNSWONGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,5-Trimethylpiperidin-4-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 1,2,5-trimethylpiperidine with an amine source under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

1,2,5-Trimethylpiperidin-4-amine; dihydrochloride serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions of 1,2,5-Trimethylpiperidin-4-amine; Dihydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reaction with oxidizing agents to form ketones or aldehydes | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of alcohols or amines from carbonyl compounds | Lithium aluminum hydride |

| Substitution | Replacement of hydrogen atoms with functional groups | Halogens, alkylating agents |

Biology

In biological research, this compound is utilized as a reagent in various biochemical assays. Its derivatives have shown promising antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that these derivatives possess low acute toxicity (LD50 ranging from 520 to 5750 mg/kg) compared to standard antibiotics like streptomycin (LD50 100–215 mg/kg) .

Case Study: Antimicrobial Activity

A study investigated the structure-activity relationship (SAR) of 1,2,5-trimethylpiperidin-4-amine derivatives against several bacterial strains. The results indicated that increasing the length of the linker between the piperidine moiety and hydrazide group resulted in decreased antimicrobial activity .

Medicine

The medicinal applications of 1,2,5-trimethylpiperidin-4-amine; dihydrochloride are notable in drug development. It has been explored for its potential therapeutic effects on conditions such as Alzheimer's disease and cancer therapy.

Alzheimer’s Disease Therapy

Research indicates that derivatives of this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in managing Alzheimer’s disease symptoms .

Cancer Therapy

The compound has also been evaluated for its anticancer properties. A recent study demonstrated that certain piperidine derivatives exhibited cytotoxicity against various cancer cell lines .

The biological activity of 1,2,5-trimethylpiperidin-4-amine is primarily attributed to its interaction with various biological targets:

Receptor Modulation: The piperidine structure allows interaction with neurotransmitter receptors (e.g., adrenergic and dopaminergic receptors), influencing mood regulation and cognitive functions.

Antimicrobial Properties: In vitro studies show that specific derivatives exhibit significant antimicrobial properties against pathogenic bacteria .

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Structural Flexibility: The trimethyl variant lacks aromatic substituents, reducing π-π stacking interactions but improving steric shielding, which may enhance metabolic stability.

Salt Form and Solubility: Dihydrochloride salts generally offer superior aqueous solubility compared to monohydrochloride or free-base forms. This is critical for bioavailability in drug formulations.

Biological Activity :

- Fluorinated derivatives (e.g., (3R,4S)-4-fluoropiperidin-3-amine) leverage fluorine's electronegativity and small atomic radius to modulate binding affinity and selectivity, often seen in kinase inhibitors .

- Chlorinated analogs (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine) may exhibit enhanced antimicrobial properties due to halogen-mediated interactions with bacterial enzymes .

Biological Activity

1,2,5-Trimethylpiperidin-4-amine; dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1,2,5-Trimethylpiperidin-4-amine; dihydrochloride has a molecular formula of and a molecular weight of approximately 210.16 g/mol. The compound features a piperidine ring substituted with three methyl groups and an amine functional group, which is critical for its biological activity.

The biological activity of 1,2,5-trimethylpiperidin-4-amine is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, including adrenergic and dopaminergic receptors. This interaction can lead to modulation of signaling pathways involved in mood regulation and cognitive function.

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, 1,2,5-trimethylpiperidin-4-amine derivatives demonstrated inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus with varying degrees of potency .

Antimicrobial Properties

The compound has been tested for its antimicrobial efficacy. In vitro studies indicated that certain derivatives exhibited low acute toxicity (LD50 ranging from 520 to 5750 mg/kg) compared to standard antibiotics like streptomycin and ciprofloxacin (LD50 100–215 mg/kg) . The structure-activity relationship revealed that increasing the linker length between the piperidine and hydrazide groups resulted in decreased antimicrobial activity.

Anti-inflammatory Effects

Piperidine derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives of 1,2,5-trimethylpiperidin-4-amine and evaluated their biological activities. Notably, compounds with longer aliphatic chains showed reduced antimicrobial activity but retained anti-inflammatory properties .

- Pharmacokinetic Studies : Research into the pharmacokinetics of these compounds revealed that modifications in the piperidine structure could enhance bioavailability and reduce clearance rates in vivo, making them suitable candidates for further development as therapeutic agents .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,5-Trimethylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with piperidine derivatives. Key steps include alkylation (using methylating agents like methyl iodide) and subsequent hydrochlorination. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 40–60°C for alkylation), and solvent polarity (e.g., ethanol or dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical for isolating the dihydrochloride salt .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How does the dihydrochloride salt form enhance solubility and stability compared to the free base?

- Methodology : The hydrochloride salt improves aqueous solubility by forming ionic interactions with water. Stability under varying pH (e.g., pH 2–7) can be assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Data Interpretation : Compare solubility profiles (e.g., mg/mL in water, DMSO) and degradation products (via LC-MS) between the free base and salt forms. The dihydrochloride form typically exhibits superior stability in biological buffers .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology : Use H/C NMR to confirm methyl group positions on the piperidine ring. FT-IR can identify amine and hydrochloride functional groups (e.g., N-H stretches at 3200–3400 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHNCl) .

Q. What preliminary assays are used to evaluate its biological activity in medicinal chemistry research?

- Methodology : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Assess cytotoxicity via MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2). Dose-response curves (0.1–100 µM) identify IC/EC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct comparative studies under standardized conditions (e.g., cell type, incubation time). Validate assay reproducibility using positive controls (e.g., known receptor agonists/antagonists). Analyze batch-to-batch variability in compound purity via HPLC .

- Case Study : If one study reports nM-level affinity for a receptor while another shows no activity, re-test both batches under identical conditions and confirm structural integrity via NMR .

Q. What strategies are effective for retrosynthetic analysis of 1,2,5-Trimethylpiperidin-4-amine dihydrochloride?

- Methodology : Use AI-driven tools (e.g., Synthia or Reaxys) to identify feasible pathways. Prioritize routes with minimal protecting groups and high atom economy. For example, a disconnection approach targeting the piperidine ring via reductive amination or cycloaddition .

Q. How can researchers design experiments to probe its interactions with neurotransmitter receptors?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses at receptor active sites. Validate predictions using site-directed mutagenesis (e.g., alanine scanning of key residues) and electrophysiology (e.g., patch-clamp for ion channel modulation) .

Q. What analytical methods are suitable for quantifying degradation products in stability studies?

- Methodology : Use GC-FID or LC-MS/MS with a C18 column (e.g., 5 µm, 150 mm × 4.6 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). Identify degradation pathways (e.g., hydrolysis of amine groups) via mass fragmentation patterns .

Key Considerations for Experimental Design

- Contradiction Management : Always cross-validate biological activity data with orthogonal assays (e.g., functional vs. binding assays) .

- Synthesis Scalability : Pilot-scale reactions (1–10 g) should optimize stirring rate and heat transfer to avoid side products (e.g., over-methylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.